2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride
Description
2-Azabicyclo[2.1.1]hexan-4-ylmethanol hydrochloride is a bicyclic organic compound featuring a methanol substituent on the 4-position of a 2-azabicyclo[2.1.1]hexane scaffold. Its hydrochloride salt enhances stability and solubility, making it suitable for synthetic and pharmacological studies.
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-4-6-1-5(2-6)7-3-6;/h5,7-8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIUAVHILUGSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CN2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclic amines and alcohols.
Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors, continuous flow processes, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Substitution: The nitrogen atom in the bicyclic ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
Scientific Research Applications
Drug Development
The compound is recognized for its potential as a building block in the synthesis of various pharmacologically active molecules. Its bicyclic structure enhances the drug-like properties of compounds, improving potency and selectivity. For instance, it has been utilized in the development of inhibitors targeting LRRK2 (Leucine-Rich Repeat Kinase 2), a protein implicated in Parkinson's disease. The incorporation of 2-azabicyclo[2.1.1]hexane derivatives has shown improvements in solubility and metabolic clearance, which are critical for effective drug formulation .
Glycine Transport Inhibition
Research indicates that derivatives of 2-azabicyclo[2.1.1]hexan-4-ylmethanol can act as inhibitors of glycine transporters, which are essential for neurotransmission processes in the central nervous system. These inhibitors have therapeutic implications for conditions such as schizophrenia and other neuropsychiatric disorders .
Synthetic Routes
The synthesis of 2-azabicyclo[2.1.1]hexan-4-ylmethanol hydrochloride typically involves several steps, including:
- Starting Materials : The synthesis often begins with cyclobutene derivatives, which undergo photochemical reactions to form the bicyclic structure.
- Key Reactions : A notable method includes a stereoselective electrophilic addition followed by ring closure using sodium hydride as a base, yielding the desired azabicyclic compound .
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Electrophilic Addition | 69 |
| 2 | Ring Closure | Variable |
| 3 | Hydrolysis and Purification | High |
LRRK2 Kinase Inhibitors
A recent study highlighted the synthesis of N-Heteroaryl Indazole LRRK2 kinase inhibitors using 2-azabicyclo[2.1.1]hexan-4-ylmethanol as a key intermediate. The unique properties of this bicyclic system led to significant improvements in drug-like characteristics, demonstrating its potential in treating neurodegenerative diseases .
Glycine Transporter Inhibition
Another investigation focused on the role of this compound in inhibiting glycine transporters, showcasing its potential therapeutic benefits for schizophrenia treatment. The study provided insights into how structural modifications influenced binding affinity and selectivity towards glycine transporters, emphasizing the importance of bicyclic frameworks in drug design .
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, and receptor modulation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural and physicochemical properties of 2-azabicyclo[2.1.1]hexan-4-ylmethanol hydrochloride with its analogs:
Key Observations :
- Functional Group Impact: The carboxylic acid derivative (CAS 116129-07-8) exhibits higher polarity and acidity compared to the methanol variant, influencing solubility and reactivity in synthetic pathways .
- Fluorinated Analogs : The difluoromethyl derivative (CAS 1955554-13-8) introduces electronegative fluorine atoms, enhancing metabolic stability in medicinal chemistry applications .
Pharmacological and Industrial Relevance
- Antibiotic Scaffolds : Azabicyclo compounds like 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () are core structures in β-lactam antibiotics, though the target compound lacks direct therapeutic data .
Biological Activity
2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a nitrogen atom within a bicyclic framework, positions it as a candidate for various therapeutic applications. This article explores the biological activities of this compound, focusing on its interactions with neurotransmitter systems, potential therapeutic effects, and synthesis methods.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 136 Da
- Structure : The compound features a hydroxyl group and a nitrogen atom, contributing to its reactivity and biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It has been noted for its ability to modulate synaptic transmission through interactions with glycine receptors, which are crucial for inhibitory neurotransmission in the central nervous system.
Neurotransmitter Interaction
Research indicates that the compound may influence neurotransmitter systems, particularly through:
- Glycine Receptors : Preliminary studies suggest that it may enhance or modulate the activity of glycine receptors, leading to potential applications in treating conditions associated with dysregulation of inhibitory neurotransmission .
Anti-inflammatory and Analgesic Effects
Initial investigations have hinted at possible anti-inflammatory and analgesic properties. Although these findings are preliminary, they suggest that further research could uncover significant therapeutic applications in pain management and inflammatory conditions .
Synthesis Methods
The synthesis of this compound has been explored through various methods:
- Photochemical Methods : A notable approach includes the use of photochemistry to facilitate the formation of the bicyclic structure from simpler precursors .
- Batchwise Preparation : A multigram preparation method has been developed to produce this compound efficiently for research purposes.
Case Studies and Research Findings
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
